N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Description
Properties
IUPAC Name |
2-(2,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-5-8-15(9-6-12)23(21,22)18(11-17(19)20)16-10-13(2)4-7-14(16)3/h4-10H,11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUMSIVCTGTZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the reaction of 2,5-dimethylaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonamide is then reacted with glycine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modifying their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Effects
The compound’s activity and properties are heavily influenced by the substituents on the aromatic rings. Key analogs and their structural differences include:
Physicochemical Properties
- The 2,5-dichlorophenyl analog (CAS 339103-10-5) balances lipophilicity with polarizability due to chlorine atoms .
- Synthesis Challenges : The discontinuation of the main compound () may reflect difficulties in synthesis or purification compared to analogs like CAS 5628-64-8, which retains commercial availability .
Research Findings and Data
Table 1: Comparative Analysis of Key Compounds
Biological Activity
N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C14H17NO4S
Molecular Weight: 295.36 g/mol
CAS Number: 425610-95-3
The compound features a sulfonyl group attached to a glycine backbone, with 2,5-dimethylphenyl and 4-methylphenyl substituents. These structural components are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Sulfonamide:
- React 2,5-dimethylaniline with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine).
- Coupling with Glycine:
- The resulting sulfonamide is then coupled with glycine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modifying their activity. This interaction may involve:
- Inhibition of Enzyme Activity: The compound may inhibit enzymes involved in inflammatory pathways.
- Modulation of Receptor Signaling: It may affect receptor-mediated signaling pathways, contributing to its therapeutic effects.
Therapeutic Potential
Research indicates that this compound exhibits several potential therapeutic properties:
- Anti-inflammatory Effects: Preliminary studies suggest that it may reduce inflammation by modulating cytokine release.
- Analgesic Properties: Its action on pain pathways could provide analgesic benefits.
Research Findings and Case Studies
Several studies have investigated the biological activity of sulfonamide derivatives similar to this compound:
- Structure-Activity Relationship (SAR) Studies:
- Immunomodulatory Effects:
- Enzyme Inhibition Studies:
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine?
- Methodological Answer : A two-step synthesis is typical:
Sulfonylation : React glycine derivatives with 4-methylbenzenesulfonyl chloride (tosyl chloride) in a basic aqueous medium (e.g., NaOH) to form the sulfonamide intermediate.
Arylation : Introduce the 2,5-dimethylphenyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) under palladium catalysis.
Purification often involves recrystallization from ethanol/water mixtures or column chromatography using silica gel with ethyl acetate/hexane gradients. Key intermediates like ethyl N-tosylglycinate (CAS 5465-67-8) can serve as precursors .
Validation : Monitor reactions via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase).
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for aromatic protons of the 2,5-dimethylphenyl group (δ 6.8–7.2 ppm), methyl groups (δ 2.2–2.5 ppm), and glycine’s methylene protons (δ 3.8–4.2 ppm).
- ¹³C NMR : Sulfonyl sulfur induces deshielding; the sulfonamide carbonyl appears at δ ~170 ppm.
- IR : Confirm sulfonamide (S=O asymmetric stretch at ~1350 cm⁻¹, symmetric at ~1150 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹ if protonated).
- Mass Spectrometry : ESI-MS in negative mode may show [M–H]⁻ peaks. High-resolution MS (HRMS) validates molecular formula (e.g., C₁₇H₁₉NO₄S requires m/z 333.1032).
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural refinement?
- Methodological Answer : Use the SHELX suite (e.g., SHELXL) for refinement:
- For twinning , apply the TWIN command with a BASF parameter to model twin domains. Validate with the R-factor and difference electron density maps .
- For disordered groups (e.g., rotating methylphenyl moieties), split occupancy using PART instructions and constrain thermal parameters (ISOR/DFIX).
- Cross-validate with PLATON (ADDSYM) to check for missed symmetry. Publish CIF files with full refinement parameters to ensure reproducibility .
Q. What advanced strategies mitigate impurities like N-tosylglycine ethyl ester (CAS 5465-67-8) during synthesis?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS (e.g., Agilent 6545 Q-TOF) with a reverse-phase column to detect esterified impurities. Compare retention times and fragmentation patterns with reference standards .
- Process Optimization :
- Avoid excess ethanol in reaction mixtures to prevent esterification.
- Employ microwave-assisted synthesis to reduce reaction time and side-product formation.
- Implement flow chemistry for precise control of stoichiometry and temperature.
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase). Parameterize the sulfonyl group’s partial charges using DFT (B3LYP/6-31G*).
MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess stability of ligand-protein complexes. Analyze hydrogen bonds between the sulfonamide and active-site residues (e.g., Zn²⁺ coordination).
QSAR : Corrogate substituent effects (e.g., methyl groups’ steric impact) using Hammett σ constants and Molinspiro descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
